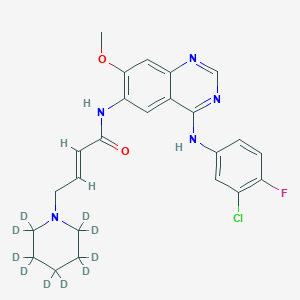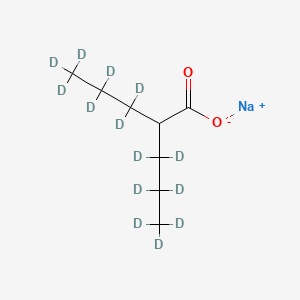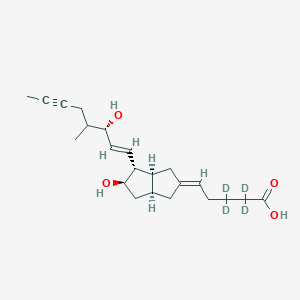
Dbco-peg3-tco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dbco-peg3-tco is a heterobifunctional linker used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked through a polyethylene glycol (PEG) chain. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high reactivity and specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg3-tco involves several steps:
Synthesis of DBCO-PEG3: The DBCO moiety is first attached to a PEG3 chain. This is typically done by reacting DBCO-NHS ester with PEG3-amine in the presence of a base like triethylamine.
Attachment of TCO: The TCO moiety is then attached to the PEG3 chain. This is achieved by reacting TCO-NHS ester with the DBCO-PEG3 intermediate.
The reactions are usually carried out in organic solvents such as dichloromethane or dimethylformamide, and the products are purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the purification processes are scaled up using techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dbco-peg3-tco undergoes several types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a copper-free click reaction.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO moiety reacts with tetrazine groups to form a stable dihydropyridazine linkage
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous conditions without the need for a catalyst.
iEDDA Reaction: Also performed in aqueous conditions, often at room temperature, and does not require a catalyst
Major Products
SPAAC Reaction: Forms a stable triazole linkage.
iEDDA Reaction: Forms a stable dihydropyridazine linkage
Applications De Recherche Scientifique
Dbco-peg3-tco has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents .
Mécanisme D'action
Dbco-peg3-tco exerts its effects through bioorthogonal click reactions:
DBCO Moiety: Reacts with azide groups via SPAAC, forming a stable triazole linkage.
TCO Moiety: Reacts with tetrazine groups via iEDDA, forming a stable dihydropyridazine linkage.
These reactions are highly specific and occur rapidly under mild conditions, making this compound an excellent tool for bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dbco-peg4-tco: Similar structure but with an additional PEG unit, offering increased solubility and flexibility.
Dbco-peg6-tco: Contains a longer PEG chain, providing even greater solubility and reduced steric hindrance.
Uniqueness
Dbco-peg3-tco is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Propriétés
Formule moléculaire |
C36H45N3O7 |
|---|---|
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1 |
Clé InChI |
OYEIJQBQBCHZLD-XIASJIJZSA-N |
SMILES isomérique |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


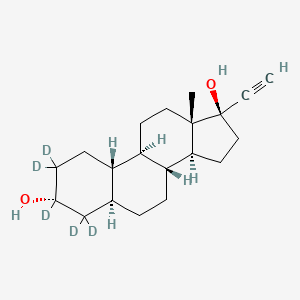
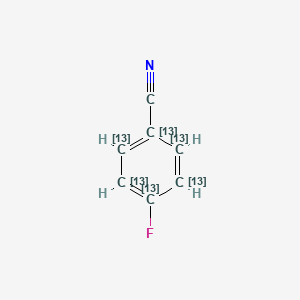

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
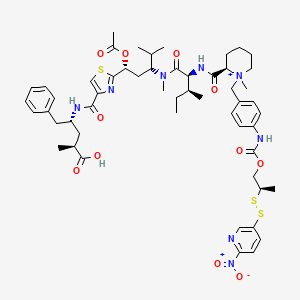
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
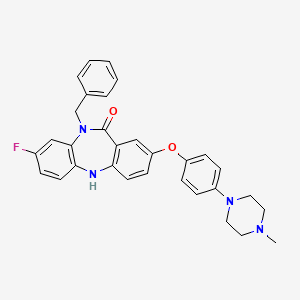
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
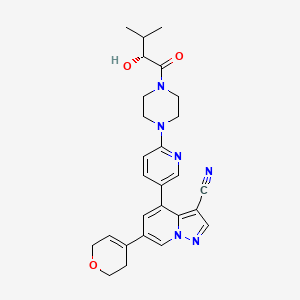
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
